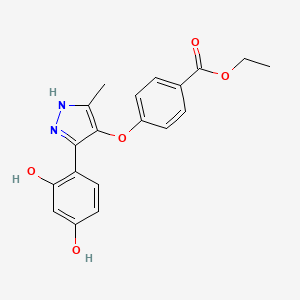![molecular formula C20H13F3N4O3S B2788722 1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1251681-35-2](/img/structure/B2788722.png)
1-[3-(Methylsulfanyl)phenyl]-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide is a synthetic organic compound It is characterized by the presence of a biphenyl core, a carboxamide group, and a pyrrolidin-1-ylsulfonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using appropriate carboxylic acid derivatives and amines.
Addition of Pyrrolidin-1-ylsulfonyl Moiety: The pyrrolidin-1-ylsulfonyl group can be added through a sulfonylation reaction using sulfonyl chlorides and pyrrolidine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. It may exhibit biological activity such as enzyme inhibition or receptor binding.
Medicine
In medicine, N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide could be explored for its therapeutic potential in treating diseases. Its pharmacokinetics and pharmacodynamics would be key areas of study.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Signal Transduction Pathways: The compound could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
N-(1,1-dimethylpropyl)-4’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its biphenyl core provides rigidity, while the pyrrolidin-1-ylsulfonyl and carboxamide groups offer opportunities for diverse chemical interactions.
Eigenschaften
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O3S/c1-31-15-4-2-3-13(11-15)27-10-9-16(28)17(25-27)19-24-18(26-30-19)12-5-7-14(8-6-12)29-20(21,22)23/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIWXCWAQKUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2788639.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2788643.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2788648.png)

![5-[[5-Amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B2788650.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2788651.png)
![N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B2788654.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788655.png)

![6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2788660.png)

![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2788662.png)
